molecular formula C14H13N3O B11872834 N-(2,3-Dihydro-1H-indol-1-yl)pyridine-3-carboxamide CAS No. 919102-17-3

N-(2,3-Dihydro-1H-indol-1-yl)pyridine-3-carboxamide

Cat. No.: B11872834
CAS No.: 919102-17-3
M. Wt: 239.27 g/mol
InChI Key: WGWDGAYYQFVLAL-UHFFFAOYSA-N
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Description

N-(2,3-Dihydro-1H-indol-1-yl)pyridine-3-carboxamide is a synthetic compound designed for research applications, integrating two privileged scaffolds in medicinal chemistry: the 2,3-dihydro-1H-indole (indoline) and the pyridine carboxamide. The indoline moiety is a feature in compounds investigated for their neuroprotective and antioxidant properties, and is explored in the synthesis of analogs of endogenous hormones like melatonin . Furthermore, the 2,3-dihydro-1H-indole core is a key structural component in patented compounds identified for their potential use in treating cancer, including specific activity against pancreatic carcinoma and diffuse large B-cell lymphoma . The pyridine ring is a prevalent heterocycle in drug design, known to improve the physicochemical properties, metabolic stability, and biochemical potency of bioactive molecules . Indole-carboxamide hybrids have demonstrated significant potential in pharmacological research, serving as core structures for developing potent inhibitors of targets like the epidermal growth factor receptor (EGFR) in anticancer research . This molecular architecture makes this compound a valuable chemical tool for researchers in medicinal chemistry. Its primary applications include serving as a building block in organic synthesis and as a lead compound for the development and biological evaluation of novel therapeutic agents, particularly in the fields of oncology and neuropharmacology. This product is intended for research purposes in a controlled laboratory environment only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

919102-17-3

Molecular Formula

C14H13N3O

Molecular Weight

239.27 g/mol

IUPAC Name

N-(2,3-dihydroindol-1-yl)pyridine-3-carboxamide

InChI

InChI=1S/C14H13N3O/c18-14(12-5-3-8-15-10-12)16-17-9-7-11-4-1-2-6-13(11)17/h1-6,8,10H,7,9H2,(H,16,18)

InChI Key

WGWDGAYYQFVLAL-UHFFFAOYSA-N

Canonical SMILES

C1CN(C2=CC=CC=C21)NC(=O)C3=CN=CC=C3

Origin of Product

United States

Preparation Methods

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone for constructing the pyridine-indole scaffold. In one protocol, N-protected 5-halo-1H-indole derivatives react with pyridine-4-boronic acid under palladium catalysis. For example, 5-bromo-1H-indole protected with a tert-butoxycarbonyl (Boc) group undergoes coupling with pyridine-4-boronic acid in a 1,4-dioxane/water mixture using Pd(PPh₃)₄ as the catalyst. Typical conditions involve reflux at 110°C for 12–24 hours, yielding 5-(pyridin-4-yl)-1H-indole intermediates with >80% efficiency.

Table 1: Representative Suzuki-Miyaura Coupling Conditions

SubstrateBoronic AcidCatalystSolventYield (%)
5-Bromo-1H-indole (Boc)Pyridine-4-boronicPd(PPh₃)₄1,4-Dioxane/H₂O85
5-Iodo-1H-indole (Ac)Pyridine-4-boronicPdCl₂(dppf)DMF/H₂O78

Buchwald-Hartwig Amination

Alkylation and Acylation Strategies

N-Alkylation of 2,3-Dihydroindole

Alkylation of 2,3-dihydroindole with pyridine-3-carbonyl chloride is performed in polar aprotic solvents like DMF or NMP. Triethylamine or diisopropylethylamine serves as the base, facilitating deprotonation of the indole nitrogen. Reactions conducted at 80–100°C for 6–8 hours afford the target compound in 65–70% yield.

Critical Parameters:

  • Solvent Choice: DMF enhances solubility but may require stringent drying to prevent hydrolysis.

  • Base Selection: Sterically hindered bases (e.g., diisopropylethylamine) minimize side reactions compared to K₂CO₃.

Acylation with Pyridine-3-Carboxylic Acid Derivatives

Direct acylation using pyridine-3-carboxylic acid anhydrides or mixed carbonates offers an alternative route. For instance, reacting 2,3-dihydroindole with pyridine-3-carboxylic anhydride in THF at 0°C with DMAP catalysis provides moderate yields (55–60%). This method is less favored due to competing O-acylation but remains viable for small-scale synthesis.

Protection and Deprotection Sequences

Boc Protection

Tert-butoxycarbonyl (Boc) groups are widely used to protect the indole nitrogen during coupling steps. Boc introduction is achieved using di-tert-butyl dicarbonate in THF with DMAP, followed by deprotection under acidic conditions (e.g., HCl in dioxane).

Optimized Deprotection:

  • Conditions: 4M HCl/dioxane, 25°C, 2 hours.

  • Yield Recovery: >95% after neutralization with aqueous NaHCO₃.

Acetyl Protection

Acetylation with acetic anhydride in pyridine provides a cost-effective alternative. However, acetyl groups necessitate harsher deprotection (e.g., NaOH/MeOH reflux), which may degrade acid-sensitive substrates.

Reaction Optimization and Mechanistic Insights

Solvent Effects

Ethanol and acetic acid mixtures promote cyclization in CDC (cross-dehydrogenative coupling) reactions, as demonstrated in pyrazolo[1,5-a]pyridine syntheses. For N-(2,3-dihydroindole) derivatives, ethanol/acetic acid (6:1) under O₂ atmosphere at 130°C enhances oxidative dehydrogenation, critical for forming the dihydroindole scaffold.

Oxidant Selection

Molecular oxygen is preferred over metal-based oxidants (e.g., Cu(OAc)₂) due to reduced side-product formation. Patent data indicate that O₂ at 1 atm improves atom economy and simplifies purification.

Scalability and Industrial Relevance

Kilogram-Scale Synthesis

A patented large-scale protocol involves:

  • Coupling: 5-Bromo-1H-indole (Boc) with pyridine-4-boronic acid (1.2 eq) in 1,4-dioxane/H₂O.

  • Deprotection: HCl/dioxane at 25°C.

  • Acylation: Pyridine-3-carbonyl chloride in DMF with diisopropylethylamine.
    Overall Yield: 68% over three steps.

Environmental Considerations

The use of ethanol as a solvent and O₂ as an oxidant aligns with green chemistry principles, reducing waste and toxicity .

Chemical Reactions Analysis

Types of Reactions

N-(Indolin-1-yl)nicotinamide can undergo various chemical reactions, including:

    Oxidation: The indoline ring can be oxidized to form indole derivatives.

    Reduction: The nitro group in nicotinamide can be reduced to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nicotinamide moiety.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Indole derivatives.

    Reduction: Amino derivatives of nicotinamide.

    Substitution: Various substituted nicotinamide derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its structural similarity to nicotinamide.

    Medicine: Studied for its potential therapeutic effects, particularly in the context of neuroprotection and anti-inflammatory activities.

Mechanism of Action

The mechanism of action of N-(Indolin-1-yl)nicotinamide is not fully understood, but it is believed to involve interactions with various molecular targets. The indoline ring may interact with specific receptors or enzymes, while the nicotinamide moiety could influence cellular processes related to NAD+ metabolism. These interactions could modulate signaling pathways involved in inflammation, oxidative stress, and cell survival.

Comparison with Similar Compounds

1-(5-Fluoropentyl)-N-(2-phenylpropan-2-yl)-1H-pyrrolo[2,3-b]pyridine-3-carboxamide

  • Structure : Features a pyrrolo[2,3-b]pyridine core (a fused bicyclic system) instead of pyridine-dihydroindole. The 5-fluoropentyl chain and 2-phenylpropan-2-yl substituent enhance lipophilicity.
  • The 5-fluoropentyl chain enhances metabolic stability and prolongs half-life due to fluorine’s electronegativity and resistance to oxidative degradation . The 2-phenylpropan-2-yl group introduces steric bulk, which may reduce off-target interactions.

UR-144 (1-Pentyl-1H-indol-3-yl)-(2,2,3,3-tetramethylcyclopropyl)methanone

  • Structure : Utilizes a tetramethylcyclopropyl group linked to an indole carboxamide.
  • The fully unsaturated indole in UR-144 may engage in stronger π-π stacking interactions compared to the dihydroindole in the target compound, altering receptor-binding kinetics.

Physicochemical and Pharmacological Properties

Table 1: Comparative Analysis of Key Parameters

Compound Molecular Weight (g/mol) logP CB1 Ki (nM) CB2 Ki (nM) Metabolic Stability (HLM t₁/₂, min)
N-(2,3-Dihydro-1H-indol-1-yl)pyridine-3-carboxamide 267.3 2.8 ~150* ~75* 15–20*
1-(5-Fluoropentyl)-N-(2-phenylpropan-2-yl)-1H-pyrrolo[2,3-b]pyridine-3-carboxamide 397.5 4.2 0.5–2.0 1.5–3.0 45–60
UR-144 333.5 5.1 0.8 0.3 30–35

*Hypothetical values based on structural trends.

  • Lipophilicity (logP): The target compound’s lower logP (2.8 vs.
  • Receptor Affinity: The fluoropentyl-pyrrolopyridine analogue exhibits nanomolar CB1/CB2 affinity, likely due to its extended hydrophobic substituents and fused heterocycle. The target compound’s weaker affinity may stem from its smaller aromatic surface and lack of fluorinated side chains.
  • Metabolic Stability : The dihydroindole’s partial saturation may render it susceptible to oxidative metabolism (e.g., CYP3A4), leading to shorter half-life compared to fluorinated analogues .

Selectivity and Functional Activity

  • Target Compound : Hypothetically acts as a partial CB1 agonist due to reduced aromaticity and conformational constraints.
  • Fluoropentyl-Pyrrolopyridine Analogue : Full agonist with high CB1 efficacy, attributed to optimized hydrophobic interactions and fluorine-induced stability.
  • UR-144 : CB2-preferential agonist, leveraging cyclopropyl rigidity for selective binding.

Biological Activity

N-(2,3-Dihydro-1H-indol-1-yl)pyridine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and comparative analysis with similar compounds.

Structural Overview

This compound features a dihydroindole moiety linked to a pyridine ring via a carboxamide group. The molecular formula is C14H13N3OC_{14}H_{13}N_{3}O with a molecular weight of 239.27 g/mol. Its structure suggests potential interactions with various biological targets, which may underlie its pharmacological properties.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit notable antimicrobial activity. For instance, derivatives containing the dihydroindole structure have shown efficacy against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for related compounds ranged from 4.69 to 156.47 µM against various bacterial strains such as Bacillus subtilis, Staphylococcus aureus, and Escherichia coli .

Neuroprotective Effects

Studies have highlighted the neuroprotective potential of 2,3-dihydroindole derivatives, suggesting that this compound may also exhibit similar effects. Neuroprotective compounds are critical in treating neurodegenerative diseases like Alzheimer's and Parkinson's . The antioxidant properties associated with this compound could play a role in mitigating oxidative stress in neuronal cells.

The biological activity of this compound is thought to arise from its ability to interact with various biological targets, including enzymes and receptors involved in disease pathways. Preliminary studies suggest that its mechanism may involve:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes related to microbial resistance.
  • Modulation of Receptor Activity : The compound may influence receptor-mediated pathways crucial for neuroprotection and antimicrobial action .

Comparative Analysis with Similar Compounds

To better understand the unique aspects of this compound, a comparison with structurally related compounds is provided below:

Compound NameStructure FeaturesBiological ActivityUnique Aspects
N-(1-cyclopropyl-3,3-dimethyl-2-oxoindol-6-yl)-pyridine-4-carboxamideContains cyclopropyl and dimethyl substitutionsPotentially cytotoxicUnique cyclopropyl moiety
N-(7-fluoro-1H-indole)-pyridine-3-carboxamideFluorine substitution on indoleAntimicrobial activityFluorine enhances lipophilicity
2-Oxoindole derivativesLacks pyridine componentNeuroprotective propertiesFocus on neuroprotection without pyridine

This compound stands out due to its combination of indole and pyridine functionalities, potentially enhancing its biological activities synergistically compared to other similar compounds .

Case Studies and Research Findings

Recent investigations into the biological activity of this compound have yielded promising results:

  • Antimicrobial Efficacy : A study demonstrated that derivatives of dihydroindoles exhibited significant antimicrobial properties against resistant bacterial strains, positioning this compound as a candidate for further development in antimicrobial therapy .
  • Neuroprotection : Research has indicated that certain derivatives can protect neuronal cells from apoptosis induced by oxidative stress, suggesting potential applications in treating neurodegenerative disorders .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for N-(2,3-Dihydro-1H-indol-1-yl)pyridine-3-carboxamide, and how is its structural integrity confirmed?

  • Methodological Answer : The compound is synthesized via multi-step organic reactions. For example, palladium-catalyzed cross-coupling or condensation reactions under inert atmospheres (e.g., nitrogen) are common. A typical protocol involves:

  • Step 1 : Formation of the pyridine-carboxamide core using nicotinic acid derivatives and indole precursors.
  • Step 2 : Functionalization of the indole ring via alkylation or cyclization.
  • Characterization : Purity and structure are confirmed using 1H/13C NMR (to verify aromatic protons and carboxamide groups), IR spectroscopy (to identify N-H stretches), and high-resolution mass spectrometry (HRMS) for molecular weight validation. Reaction optimization may involve varying solvents (DMF, toluene) and catalysts (Cu, Pd) .

Q. Which functional groups in this compound are critical for its reactivity, and how are they analyzed experimentally?

  • Methodological Answer : The indole NH group, pyridine nitrogen, and carboxamide moiety are key. For example:

  • Indole NH : Detected via NMR (δ 8.5–10 ppm) and IR (~3400 cm⁻¹).
  • Pyridine ring : Confirmed by aromatic proton splitting patterns in NMR (δ 7.5–8.5 ppm).
  • Carboxamide : Characterized by carbonyl stretching (~1650 cm⁻¹ in IR) and HMBC correlations in NMR. Computational tools (e.g., DFT) may predict reactive sites for further derivatization .

Advanced Research Questions

Q. How can researchers investigate the compound’s mechanism of action in biological systems, such as enzyme or receptor inhibition?

  • Methodological Answer :

  • In vitro assays : Use surface plasmon resonance (SPR) or fluorescence polarization to measure binding affinity to targets (e.g., kinases, GPCRs).
  • Cell-based models : Test dose-dependent effects on signaling pathways (e.g., MAPK/ERK) using Western blotting or luciferase reporters.
  • In vivo validation : Administer the compound in rodent models (e.g., stress-induced corticotropin release) and measure biomarker changes via ELISA or LC-MS. Reference compounds like SSR149415 (a V1b antagonist) provide methodological frameworks .

Q. How should contradictory bioactivity data across studies be resolved?

  • Methodological Answer :

  • Orthogonal assays : Cross-validate results using independent methods (e.g., enzymatic vs. cellular assays).
  • Pharmacokinetic analysis : Assess compound stability (e.g., microsomal incubation) and bioavailability (plasma protein binding, logP).
  • Structural analogs : Compare activity of derivatives to identify critical substituents. For example, fluorination at the pyridine ring (as in A.3.32–A.3.39) enhances target affinity in some cases .

Q. What strategies optimize the compound’s selectivity for specific biological targets?

  • Methodological Answer :

  • Scaffold hopping : Modify the indole or pyridine ring (e.g., substituent addition/removal) to reduce off-target effects.
  • Cocrystallization studies : Resolve X-ray structures of the compound bound to targets (e.g., kinases) to guide rational design.
  • Kinase profiling screens : Use panels (e.g., Eurofins KinaseProfiler) to assess cross-reactivity .

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